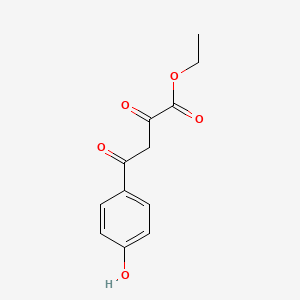
ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate is a fascinating compound that belongs to the quinazolinone class. These compounds are known for their significant pharmacological properties. This particular compound stands out due to its unique structure, combining elements that enhance its potential for scientific research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves a multi-step process. The starting material often includes a fluoroquinazolinone derivative, which undergoes a series of reactions to introduce the piperidine and carboxamide groups. The synthesis typically involves:
Formation of Quinazolinone Core: : This is achieved by cyclization reactions involving anthranilic acid derivatives and isatoic anhydride.
Introduction of Fluoro Group: : Selective fluorination techniques are employed to introduce the fluoro group at the 6-position of the quinazolinone ring.
Attachment of Piperidine Group: : This involves nucleophilic substitution reactions where the piperidine group is attached to the quinazolinone core.
Formation of the Carboxamide Linkage: : The piperidine derivative undergoes further reactions to form the carboxamide linkage with the propanoate ester.
Industrial Production Methods: : In industrial settings, the synthesis of this compound might employ continuous flow reactions to increase efficiency and yield. The use of high-throughput screening and automated synthesis techniques can further optimize the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives, which may have different pharmacological properties.
Substitution: : The fluoro group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: : Hydrogenation over palladium or nickel catalysts.
Substitution: : Nucleophilic substitution can be facilitated by bases like sodium hydride or potassium carbonate.
Major Products: : The major products depend on the type of reaction, but can include hydroxylated, hydrogenated, or substituted derivatives of the original compound.
科学研究应用
Chemistry: : The compound serves as a key intermediate in the synthesis of more complex quinazolinone derivatives, which are of interest due to their potential bioactivity.
Biology: : It can be used to study enzyme interactions, particularly those involving the quinazolinone scaffold.
Medicine: : Research into its potential as an anti-cancer agent is ongoing, given the known anti-cancer properties of related quinazolinones. It may also exhibit anti-inflammatory and anti-bacterial properties.
作用机制
Effects and Mechanism: : The compound exerts its effects through interactions with specific enzymes and receptors. The fluoroquinazolinone moiety is known to inhibit tyrosine kinases, which are crucial in the regulation of cell growth and proliferation.
Molecular Targets and Pathways
Tyrosine Kinases: : Inhibition of these enzymes can lead to the suppression of cancer cell growth.
Signal Transduction Pathways: : It can interfere with pathways such as the MAPK/ERK pathway, which are involved in cell division and survival.
相似化合物的比较
Comparison with Other Quinazolinones
Structural Uniqueness: : The presence of the fluoro group and the piperidine ring distinguishes it from other quinazolinones.
Similar Compounds: : Compounds like gefitinib and erlotinib, which also inhibit tyrosine kinases but lack the specific structural modifications present in this compound.
In essence, ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate stands out due to its unique structural features and significant potential across various fields of scientific research.
属性
IUPAC Name |
ethyl 3-[[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O5/c1-2-29-16(25)5-8-21-18(27)23-9-6-13(7-10-23)24-17(26)14-11-12(20)3-4-15(14)22-19(24)28/h3-4,11,13H,2,5-10H2,1H3,(H,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPCOKFNNPBIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2980242.png)

![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)



![4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2980254.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone](/img/structure/B2980255.png)
![5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2980256.png)
![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)


![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)
